tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate
Overview
Description
tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate: is a bioactive molecule with the molecular formula C12H19N3O2S and a molecular weight of 269.37 g/mol. This compound has garnered significant attention in medicinal chemistry due to its diverse biological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of a precursor molecule containing an amino group and a thiol group to form the thiazole ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step ensures the protection of the amino group, facilitating further functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a more reduced form.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, water.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Functionalized thiazole derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific molecular targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity profile make it valuable for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. For example, it could inhibit an enzyme involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-5-yl)carbamate
- tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-yl)carbamate
- tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-4-yl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate may exhibit unique biological activities due to the specific positioning of functional groups on the thiazole ring. This positional difference can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)14-7-4-5-8-9(6-7)18-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTULJANIYAMDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856508 | |
Record name | tert-Butyl (2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820231-27-4 | |
Record name | tert-Butyl (2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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